Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group attached to a benzoate moiety, which is further substituted with a 4-nitro-1,3-dioxoisoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid with decanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: Decyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate
Substitution: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Oxidation: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid derivatives
Scientific Research Applications
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group allows for the compound’s incorporation into lipid membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
- 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid methyl ester
- 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid butyl ester
Uniqueness
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane permeability. This makes it a valuable compound for applications requiring enhanced interaction with lipid environments.
Properties
Molecular Formula |
C25H28N2O6 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H28N2O6/c1-2-3-4-5-6-7-8-9-17-33-25(30)18-13-15-19(16-14-18)26-23(28)20-11-10-12-21(27(31)32)22(20)24(26)29/h10-16H,2-9,17H2,1H3 |
InChI Key |
UXFDPIRSAJOTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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